(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .
Synthesis Analysis
Azepines can be synthesized through various methods. One approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, or vice versa . Another method involves the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . There’s also a method involving [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .Molecular Structure Analysis
The molecular structure of azepines is typically analyzed using methods such as NOESY, biogenic synthesis, and data comparison .Chemical Reactions Analysis
Azepines undergo various chemical reactions. For instance, they can participate in [1,7]-electrocyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of azepines can vary widely depending on their specific structure. For instance, the compound “(3aS,8aR)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride” has a molecular weight of 205.73 .Scientific Research Applications
Plasmid DNA Isolation
EN300-2009903 is used in the isolation of plasmid DNA, particularly in miniprep kits. These kits are widely employed for routine plasmid DNA isolation, offering a quick and efficient method for obtaining smaller quantities of DNA, which is vital for screening libraries and identifying specific clones of interest .
Sequencing Template Preparation
This compound is integral in preparing DNA for sequencing applications. It provides high-quality template DNA for both Sanger sequencing and next-generation sequencing, allowing for the analysis of gene sequences, genetic variations, or mutations .
PCR Amplification
EN300-2009903 is valuable for generating template DNA required for PCR amplification. This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .
Transfection Studies
The compound is used to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .
Gene Knockout Studies
EN300-2009903 is utilized for generating knockout constructs, which are essential for targeted gene disruption experiments. Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .
Molecular Cloning
The compound aids in amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Environmental Sensing
While not directly related to the compound EN300-2009903, environmental sensing is a field that benefits from similar compounds and technologies. For instance, the Extech EN300 environmental meter measures humidity, temperature, air velocity, light, and sound, which are parameters that can be influenced by chemical compounds in the environment .
Mechanism of Action
Safety and Hazards
Future Directions
Azepines and their derivatives have great pharmacological and therapeutic implications, and there is ongoing research into their synthesis, reaction mechanisms, and biological properties . Future research will likely continue to explore these areas, as well as the potential for azepines to be used in the treatment of various diseases .
properties
IUPAC Name |
(3aS,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCPYIIBUOBMPK-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CCO2)CNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2[C@@H](CCO2)CNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.